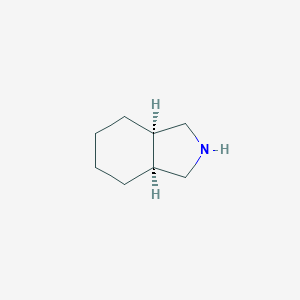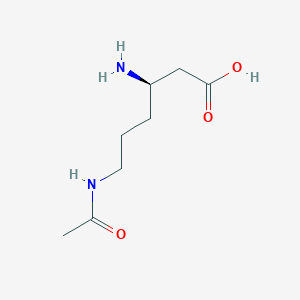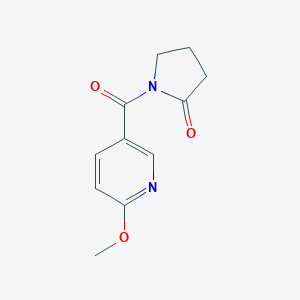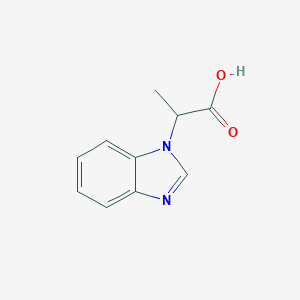
(1S,2R,3R,6R)-6-Aminocyclohex-4-ene-1,2,3-triol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2R,3R,6R)-6-Aminocyclohex-4-ene-1,2,3-triol, also known as ACET, is a cyclic amino acid that has gained significant attention in the scientific community due to its potential therapeutic applications. ACET is a chiral molecule that possesses four stereoisomers, with the (1S,2R,3R,6R) isomer being the most biologically active.
Mecanismo De Acción
(1S,2R,3R,6R)-6-Aminocyclohex-4-ene-1,2,3-triol exerts its neuroprotective effects by modulating the activity of various signaling pathways in the brain. (1S,2R,3R,6R)-6-Aminocyclohex-4-ene-1,2,3-triol has been shown to activate the Akt pathway, which plays a crucial role in cell survival and proliferation. Additionally, (1S,2R,3R,6R)-6-Aminocyclohex-4-ene-1,2,3-triol has been shown to inhibit the activity of the JNK pathway, which is involved in neuronal cell death. (1S,2R,3R,6R)-6-Aminocyclohex-4-ene-1,2,3-triol also modulates the activity of various neurotransmitters, including dopamine and glutamate, which are involved in cognitive function.
Biochemical and Physiological Effects:
(1S,2R,3R,6R)-6-Aminocyclohex-4-ene-1,2,3-triol has been shown to possess a wide range of biochemical and physiological effects. (1S,2R,3R,6R)-6-Aminocyclohex-4-ene-1,2,3-triol has been shown to increase the levels of various antioxidants in the brain, which can protect against oxidative stress and inflammation. (1S,2R,3R,6R)-6-Aminocyclohex-4-ene-1,2,3-triol has also been shown to improve mitochondrial function, which is crucial for neuronal survival. Additionally, (1S,2R,3R,6R)-6-Aminocyclohex-4-ene-1,2,3-triol has been shown to enhance synaptic plasticity, which is important for learning and memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(1S,2R,3R,6R)-6-Aminocyclohex-4-ene-1,2,3-triol possesses several advantages for laboratory experiments, including its high purity and stability. (1S,2R,3R,6R)-6-Aminocyclohex-4-ene-1,2,3-triol is also readily available and can be synthesized in large quantities. However, (1S,2R,3R,6R)-6-Aminocyclohex-4-ene-1,2,3-triol has some limitations, including its relatively high cost and its limited solubility in aqueous solutions.
Direcciones Futuras
There are several potential future directions for research on (1S,2R,3R,6R)-6-Aminocyclohex-4-ene-1,2,3-triol. One area of interest is the development of (1S,2R,3R,6R)-6-Aminocyclohex-4-ene-1,2,3-triol analogs with improved pharmacological properties. Additionally, further studies are needed to elucidate the precise mechanisms underlying the neuroprotective effects of (1S,2R,3R,6R)-6-Aminocyclohex-4-ene-1,2,3-triol. Finally, clinical trials are needed to determine the safety and efficacy of (1S,2R,3R,6R)-6-Aminocyclohex-4-ene-1,2,3-triol as a therapeutic agent for neurological disorders.
Métodos De Síntesis
The synthesis of (1S,2R,3R,6R)-6-Aminocyclohex-4-ene-1,2,3-triol involves the reaction of cyclohexene with nitrosyl chloride to form a nitroso derivative, which is then reduced to the corresponding amine. The amine is then oxidized to form the cyclic amino acid (1S,2R,3R,6R)-6-Aminocyclohex-4-ene-1,2,3-triol. The synthesis of (1S,2R,3R,6R)-6-Aminocyclohex-4-ene-1,2,3-triol has been optimized to produce high yields and purity, making it a viable option for large-scale production.
Aplicaciones Científicas De Investigación
(1S,2R,3R,6R)-6-Aminocyclohex-4-ene-1,2,3-triol has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. (1S,2R,3R,6R)-6-Aminocyclohex-4-ene-1,2,3-triol has been shown to possess neuroprotective properties, which can prevent neuronal cell death and improve cognitive function. Additionally, (1S,2R,3R,6R)-6-Aminocyclohex-4-ene-1,2,3-triol has been investigated for its potential use as an anti-cancer agent, due to its ability to induce apoptosis in cancer cells.
Propiedades
Número CAS |
139626-79-2 |
|---|---|
Nombre del producto |
(1S,2R,3R,6R)-6-Aminocyclohex-4-ene-1,2,3-triol |
Fórmula molecular |
C6H11NO3 |
Peso molecular |
145.16 g/mol |
Nombre IUPAC |
(1S,2R,3R,6R)-6-aminocyclohex-4-ene-1,2,3-triol |
InChI |
InChI=1S/C6H11NO3/c7-3-1-2-4(8)6(10)5(3)9/h1-6,8-10H,7H2/t3-,4-,5+,6-/m1/s1 |
Clave InChI |
RAJLHDDMNNFKNT-ARQDHWQXSA-N |
SMILES isomérico |
C1=C[C@H]([C@H]([C@H]([C@@H]1N)O)O)O |
SMILES |
C1=CC(C(C(C1N)O)O)O |
SMILES canónico |
C1=CC(C(C(C1N)O)O)O |
Sinónimos |
4-Cyclohexene-1,2,3-triol,6-amino-,[1S-(1alpha,2alpha,3alpha,6beta)]-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



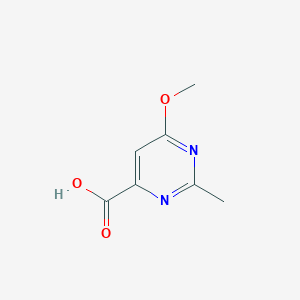

![7-Methyl-2,3-dioxo-1,2,3,4-tetrahydrothieno[2,3-b]pyrazine-6-carboxylic acid](/img/structure/B142258.png)
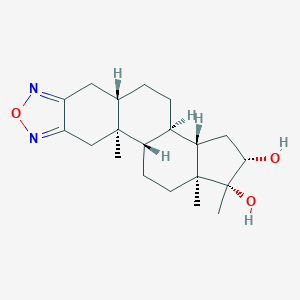
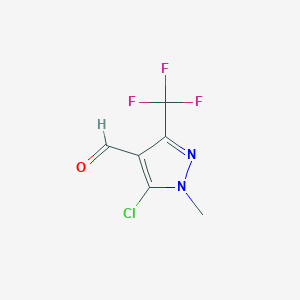
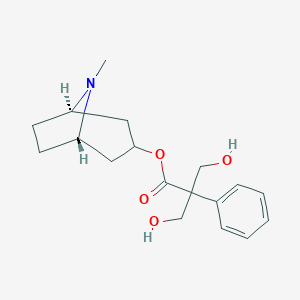
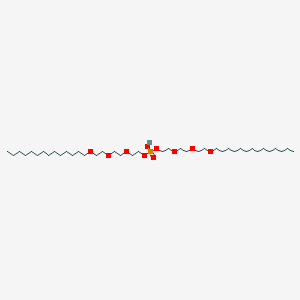


![1-Butanol, 3-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B142275.png)
